An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)phenol is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto a phenol scaffold imparts a unique combination of physicochemical properties. These properties, including lipophilicity, electronic effects, and metabolic stability, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of 5-Methoxy-2-(trifluoromethyl)phenol, offering both foundational data and the experimental context necessary for its effective application in research and development.
The trifluoromethyl group is a well-established bioisostere for a chlorine atom and can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][3] The methoxy group, a common substituent in natural products and pharmaceuticals, can modulate solubility and participate in hydrogen bonding interactions. The interplay of these two functional groups on the phenol ring creates a molecule with distinct properties that can be leveraged in the design of novel therapeutic agents.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 5-Methoxy-2-(trifluoromethyl)phenol is the cornerstone of its application in drug design. These properties dictate how the molecule will behave in biological systems and are essential for developing effective and safe pharmaceuticals.
Molecular Structure and Identity
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Chemical Name: 5-Methoxy-2-(trifluoromethyl)phenol
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CAS Number: 106877-40-1[4]
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Molecular Formula: C8H7F3O2[5]
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Molecular Weight: 192.14 g/mol [5]
The arrangement of the functional groups on the aromatic ring is crucial to the molecule's overall properties. The ortho-position of the trifluoromethyl group relative to the hydroxyl group, and the meta-position of the methoxy group, create a specific electronic and steric environment.
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Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of 5-Methoxy-2-(trifluoromethyl)phenol and its isomers. This data is essential for computational modeling, formulation development, and predicting in vivo behavior.
| Property | 5-Methoxy-2-(trifluoromethyl)phenol | 2-Methoxy-5-(trifluoromethyl)phenol | 3-Methoxy-5-(trifluoromethyl)phenol | Reference |
| CAS Number | 106877-40-1 | 349-67-7 | 349-56-4 | [6][] |
| Molecular Formula | C8H7F3O2 | C8H7F3O2 | C8H7F3O2 | [5][6][] |
| Molecular Weight | 192.14 | 192.13 | 192.14 | [5][6][8] |
| Melting Point | Not available | Not available | 74-76 °C | [9] |
| Boiling Point | Not available | 104-105 °C @ 12 Torr | 100 °C @ 14 Torr | [10] |
| pKa (Predicted) | Not available | 8.97 ± 0.10 | 8.58 ± 0.10 | [11][10] |
| LogP (Predicted) | Not available | Not available | 2.4196 | [8] |
| Density (Predicted) | Not available | 1.321 ± 0.06 g/cm³ | 1.321 ± 0.06 g/cm³ | [11][10] |
Note: Experimental data for 5-Methoxy-2-(trifluoromethyl)phenol is limited in the public domain. The data for its isomers are provided for comparative purposes. The predicted values offer a valuable starting point for experimental design.
Experimental Protocols for Physicochemical Characterization
The determination of key physicochemical parameters requires robust and reproducible experimental protocols. The following sections detail the methodologies for measuring critical properties of 5-Methoxy-2-(trifluoromethyl)phenol.
Determination of pKa (Potentiometric Titration)
The acidity (pKa) of the phenolic hydroxyl group is a critical parameter influencing ionization state, solubility, and receptor binding. Potentiometric titration is a reliable method for its determination.
Methodology:
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 5-Methoxy-2-(trifluoromethyl)phenol in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
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Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
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Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).
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Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Causality Behind Experimental Choices:
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The use of a co-solvent is necessary due to the limited aqueous solubility of many organic compounds. The choice of co-solvent and its proportion should be optimized to ensure solubility without significantly altering the pKa.
-
Maintaining a constant temperature is crucial as pKa is temperature-dependent.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes.
Methodology:
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Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water.
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Partitioning: Dissolve a known amount of 5-Methoxy-2-(trifluoromethyl)phenol in the aqueous phase. Add an equal volume of the n-octanol phase.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Trustworthiness and Self-Validation:
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To ensure accuracy, the experiment should be performed in triplicate.
-
A control experiment without the analyte should be run to account for any interfering substances.
-
The concentration of the analyte should be determined in both phases to confirm mass balance.
Spectroscopic and Structural Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms, including the characteristic signal for the trifluoromethyl carbon.
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¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds and will show a singlet for the -CF3 group.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, C-O stretches of the ether and phenol, and C-F stretches of the trifluoromethyl group.
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Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.
Applications in Drug Discovery and Development
The unique physicochemical properties of 5-Methoxy-2-(trifluoromethyl)phenol make it an attractive building block in drug discovery.[14][15] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable interactions with protein targets.[1] The methoxy group can be used to fine-tune solubility and can also serve as a handle for further chemical modification.
Derivatives of trifluoromethylphenols have been explored for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[16] The specific substitution pattern of 5-Methoxy-2-(trifluoromethyl)phenol offers a unique scaffold for the design of novel drug candidates with improved efficacy and pharmacokinetic profiles.
Conclusion
5-Methoxy-2-(trifluoromethyl)phenol is a valuable chemical entity with a distinct set of physicochemical properties that are highly relevant to modern drug discovery. This technical guide has provided a detailed overview of its core characteristics, along with the experimental and theoretical frameworks necessary for its effective utilization. By understanding and applying the principles outlined herein, researchers and drug development professionals can leverage the unique attributes of this molecule to design and develop the next generation of innovative therapeutics.
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